molecular formula C9H9ClO3 B090443 2-(3-Chlorophenoxy)propionic acid CAS No. 101-10-0

2-(3-Chlorophenoxy)propionic acid

Cat. No.: B090443
CAS No.: 101-10-0
M. Wt: 200.62 g/mol
InChI Key: YNTJKQDWYXUTLZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide known for its use in agricultural applications. It is a compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . This compound is also known by other names such as Cloprop and Metachlorphenprop .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Chlorophenoxy)propionic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3-chlorophenol with propylene oxide in the presence of a base to form 3-chlorophenoxypropanol, which is then oxidized to this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)propionic acid
  • 2-(4-Chlorophenoxy)propionic acid
  • 2-(3-Bromophenoxy)propionic acid
  • 2-(3-Methylphenoxy)propionic acid

Uniqueness

2-(3-Chlorophenoxy)propionic acid is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of herbicidal activity and selectivity, making it a valuable compound for targeted agricultural applications .

Properties

IUPAC Name

2-(3-chlorophenoxy)propanoic acid
Source PubChem
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InChI

InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTJKQDWYXUTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
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DSSTOX Substance ID

DTXSID9034232
Record name 2-(m-Chlorophenoxy)propionic acid
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Molecular Weight

200.62 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name 2-(3-Chlorophenoxy)propionic acid
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Boiling Point

100 °C at 1.5 mm Hg
Record name 2-(3-CHLOROPHENOXY)PROPIONIC ACID
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Solubility

In acetone 790.9, dimethyl sulfoxide 268.5, ethanol 710.8, methanol 716.5, iso-octanol 247.3 (all in g/L, 22 °C. In benzene 24.2, chlorobenzene 17.1, toluene 17.6 (all in g/L, 24 °C). In diethylene glycol 390.6, dimethyl formamide 2,354.5, dioxane 789.2 (all in g/L, 24.5 °C)., 790.9 g/L acetone, 2,685 g/L dimethylsulfoxide, 710.8 g/L ethanol, 716.5 g/L methanol, 247.3 g/L isooctanol, 24 °C, In water, 1,200 mg/L at 22 °C
Record name 2-(3-CHLOROPHENOXY)PROPIONIC ACID
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Vapor Pressure

0.000228 [mmHg]
Record name 2-(3-Chlorophenoxy)propionic acid
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Mechanism of Action

In plants, these chemicals /chlorophenoxy compounds/ mimic the action of auxins, hormones chemically related to indoleacetic acid that stimulate growth. ... Target organ toxicity that can be associated with the pharmacokinetics, biotransformation, and/or elimination of these chemicals, their mechanism(s) of toxic action are poorly understood. /Chlorophenoxy compounds/
Record name 2-(3-CHLOROPHENOXY)PROPIONIC ACID
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Color/Form

Colorless crystals

CAS No.

101-10-0
Record name (±)-2-(3-Chlorophenoxy)propionic acid
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Record name Cloprop [ISO]
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Record name Propanoic acid, 2-(3-chlorophenoxy)-
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Record name 2-(m-Chlorophenoxy)propionic acid
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Record name CLOPROP
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Record name 2-(3-CHLOROPHENOXY)PROPIONIC ACID
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Melting Point

113 °C
Record name 2-(3-CHLOROPHENOXY)PROPIONIC ACID
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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